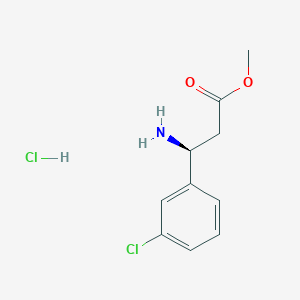

Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride

説明

Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO2 It is a derivative of propanoic acid and contains an amino group, a chlorophenyl group, and a methyl ester group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The amino group is introduced through a subsequent reaction with an appropriate amine source, and the hydrochloride salt is formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

化学反応の分析

Types of Reactions

Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, reduced phenyl derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Pharmaceutical Research

Lead Compound in Drug Development

Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride serves as a lead compound in the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity and specificity towards certain targets. Research indicates that derivatives of this compound exhibit promising pharmacological profiles, particularly in the context of neuropharmacology and oncology.

Neurotransmitter Analog

Due to its structural resemblance to neurotransmitters, this compound has been studied for its potential effects on the central nervous system. It has shown promise in modulating neurotransmitter activity, which may lead to applications in treating neurological disorders.

Enzyme Inhibition Studies

Cholinesterase Inhibition

Research has demonstrated that this compound and its derivatives can inhibit cholinesterases, enzymes that break down acetylcholine. This property suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease, where acetylcholine levels are critical for cognitive function .

| Enzyme | Inhibition Type | Potential Application |

|---|---|---|

| Acetylcholinesterase | Competitive Inhibition | Alzheimer's Disease Treatment |

| Butyrylcholinesterase | Non-competitive Inhibition | Cognitive Enhancement |

Anticancer Activity

Cytotoxicity Against Cancer Cell Lines

Studies have explored the anticancer properties of related compounds derived from this compound. These compounds have shown significant cytotoxicity against various cancer cell lines, including human glioblastoma and triple-negative breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression .

| Cell Line | IC50 (µM) |

|---|---|

| U-87 (Glioblastoma) | 0.69 |

| MDA-MB-231 (Breast Cancer) | 2.29 |

Antimicrobial Properties

Broad-Spectrum Antibacterial Activity

this compound exhibits notable antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing significant antibacterial activity particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities, demonstrating a significant ability to scavenge free radicals. This activity suggests potential applications in preventing oxidative stress-related diseases and could be relevant in formulations aimed at reducing oxidative damage in various health conditions.

作用機序

The mechanism of action of Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

類似化合物との比較

Similar Compounds

- Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride

- Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride

Uniqueness

Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and a chlorophenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .

生物活性

Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride, a chiral compound with significant pharmaceutical relevance, has garnered attention for its biological activity and potential therapeutic applications. This article delves into its biological properties, synthesis, and relevant research findings, providing a comprehensive overview of its role in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C10H13ClN02

- Molecular Weight : Approximately 250.13 g/mol

- Functional Groups : The compound features a methyl ester and an amino group, contributing to its biological activity. Its structure includes a propanoate moiety linked to a 3-chlorophenyl group, making it an amino acid analog related to phenylalanine.

This compound exhibits biological activity primarily due to its structural similarity to neurotransmitters. This similarity allows it to interact with various molecular targets, including receptors and enzymes involved in neurotransmission and other physiological processes. The compound may modulate these targets, leading to potential therapeutic effects:

- Neurotransmitter Modulation : It is considered a lead compound for developing new antidepressants or neuroactive agents due to its ability to influence neurotransmitter systems.

- Anticancer Potential : Research indicates that this compound can serve as a precursor in synthesizing various pharmaceuticals, including potential anti-cancer agents.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound. The compound has shown efficacy against several pathogens:

- Ehrlich’s Ascites Carcinoma (EAC) and Dalton’s Lymphoma Ascites (DLA) : The synthesized conjugates exhibited significant cytotoxic activity against these cancer cell lines .

- Zone of Inhibition : The compound displayed zone inhibition values ranging from 10 to 29 mm against various bacteria and fungi, indicating its potential as an antimicrobial agent .

Case Studies

- Study on Antichlamydial Activity :

- Antiproliferative Activity :

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with the appropriate amino acid derivatives and chlorinated phenyl compounds.

- Reaction Conditions : Reactions are conducted under controlled temperatures with solvents such as trichloromethane.

- Purification : The final product is purified through crystallization or chromatography techniques.

特性

IUPAC Name |

methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCGNNWQXFHZBW-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。